Cas no 29607-93-0 (2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy-)

2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy- is a specialized chemical compound featuring both hydroxyl and amino functional groups, making it a versatile intermediate in organic synthesis. Its structure combines a phenoxy moiety with a hydroxyethylamino side chain, enabling applications in the development of surfactants, pharmaceuticals, and agrochemicals. The compound’s dual functionality allows for selective reactivity, facilitating modifications under mild conditions. Its solubility in polar solvents enhances its utility in formulations requiring controlled hydrophilicity. This product is particularly valued for its potential in fine chemical synthesis, where precise functional group interactions are critical. Proper handling and storage are recommended to maintain stability and reactivity.
2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy- structure
29607-93-0 structure
Product Name:2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy-
CAS No:29607-93-0
MF:C11H17NO3
MW:211.257583379745
CID:279462
PubChem ID:3133078
Update Time:2025-06-22

2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy-
    • 1-(2-HYDROXY-ETHYLAMINO)-3-PHENOXY-PROPAN-2-OL
    • 1-(2-Hydroxyethylamino)-3-phenoxy-propan-2-ol
    • 1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol
    • CS-0323764
    • SCHEMBL8825150
    • SR-01000310606-1
    • DTXSID20389647
    • AKOS017262082
    • 29607-93-0
    • 5-AMINO-1-(4-NITRO-PHENYL)-1H-PYRAZOLE-4-CARBOXYLICACIDETHYLESTER
    • AKOS000301272
    • 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol
    • FT-0676649
    • 1-[(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol
    • SR-01000310606
    • STK739523
    • DB-017134
    • MDL: MFCD00448841
    • Inchi: 1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2
    • InChI Key: QKKATYAZWMJMGW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC(CNCCO)O

Computed Properties

  • Exact Mass: 211.12100
  • Monoisotopic Mass: 211.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • PSA: 61.72000
  • LogP: 0.39910

2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy- Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy- Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy- Pricemore >>

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Additional information on 2-Propanol,1-[(2-hydroxyethyl)amino]-3-phenoxy-

Professional Introduction to 2-Propanol, 1-[(2-hydroxyethyl)amino]-3-phenoxy- (CAS No. 29607-93-0)

Compound with the chemical name 2-Propanol, 1-[(2-hydroxyethyl)amino]-3-phenoxy- and the CAS number 29607-93-0 represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The intricate molecular architecture of this compound, featuring a combination of hydroxyl, amino, and phenoxy groups, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The< strong>1-[(2-hydroxyethyl)amino]-3-phenoxy moiety is particularly noteworthy, as it introduces both basicity and lipophilicity to the molecule. This balance is crucial for optimizing pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of the phenoxy group enhances the lipophilic character, while the hydroxyl and amino groups contribute to hydrogen bonding capabilities, which are essential for interactions with biological targets. These features make the compound an attractive scaffold for designing novel bioactive molecules.

In recent years, there has been a surge in research focused on developing molecules that can modulate complex biological systems. The< strong>2-Propanol backbone provides a stable framework that can be further functionalized to achieve specific biological activities. For instance, derivatives of this compound have been explored as potential inhibitors or activators of enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The versatility of this scaffold allows chemists to fine-tune its properties by introducing various substituents while maintaining its core structural integrity.

The< strong>CAS No. 29607-93-0 serves as a unique identifier for this compound, ensuring accurate documentation and retrieval of scientific data. This standardized nomenclature is essential in academic research, industrial applications, and regulatory submissions. The compound's entry in the Chemical Abstracts Service (CAS) database provides researchers with access to a wealth of information, including synthesis methods, physicochemical properties, and references to relevant literature. This accessibility facilitates collaborative efforts and accelerates the discovery process.

One of the most compelling aspects of< strong>2-Propanol, 1-[(2-hydroxyethyl)amino]-3-phenoxy- is its potential role in drug development. The combination of functional groups makes it a promising candidate for designing molecules with enhanced binding affinity and selectivity towards therapeutic targets. For example, modifications to the< strong>1-[(2-hydroxyethyl)amino] group can fine-tune the basicity and pKa value, which are critical parameters for drug-like properties. Similarly, alterations to the phenoxy group can influence lipophilicity indices such as logP or logD, which are often used to predict oral bioavailability.

The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug discovery. By systematically varying substituents on< strong>2-Propanol, researchers can generate libraries of compounds with diverse biological profiles. High-throughput screening (HTS) techniques coupled with computational modeling have further accelerated this process by enabling rapid evaluation of large compound collections. The< strong>CAS No. 29607-93-0 remains a key reference point throughout these studies, ensuring consistency across different experiments and datasets.

In addition to its pharmaceutical applications,< strong>2-Propanol, 1-[(2-hydroxyethyl)amino]-3-phenoxy- has shown promise in agrochemical research. The presence of polar functional groups enhances its solubility in water-based formulations, making it suitable for use as an intermediate in pesticide or herbicide synthesis. Furthermore, its ability to interact with biological targets suggests potential roles in crop protection strategies aimed at improving yield and resistance against pests.

The synthesis of< strong>CAS No. 29607-93-0 involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity while minimizing side products. Techniques such as catalytic hydrogenation,< strong>Nucleophilic aromatic substitution, and< strong>Palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently.

The growing interest in green chemistry has also influenced the development processes for< strong>CAS No. 29607-93-0. Researchers are increasingly adopting sustainable practices by using environmentally friendly solvents, reducing waste generation through catalytic processes, and designing synthetic routes that minimize hazardous byproducts. These efforts align with global initiatives aimed at promoting sustainable industrial practices while maintaining high standards of chemical synthesis.

The future prospects for< strong>CAS No. 29607-93-0< strong>-based compounds remain promising as new research continues to uncover their potential applications across multiple domains including medicine, agriculture, materials science,and specialty chemicals. Advances in computational chemistry

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